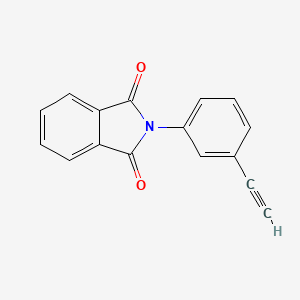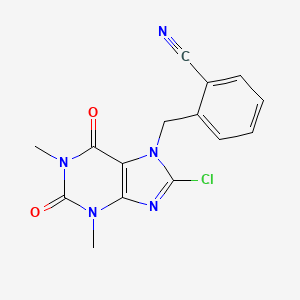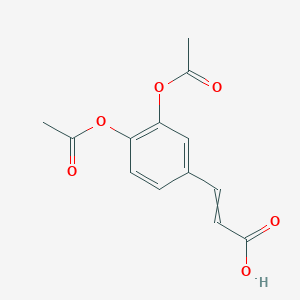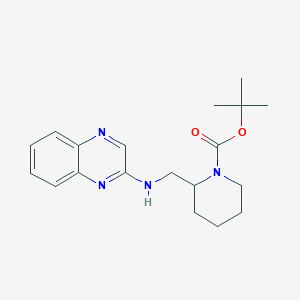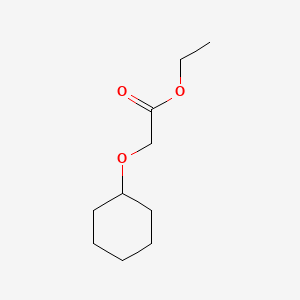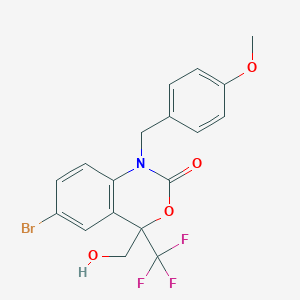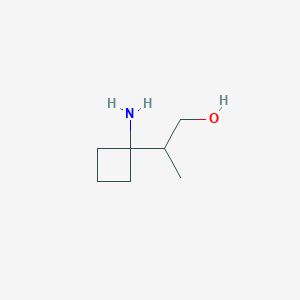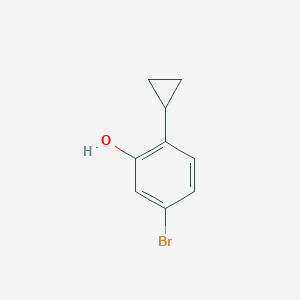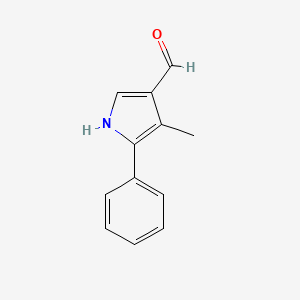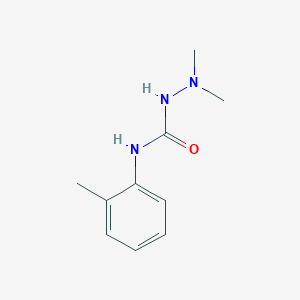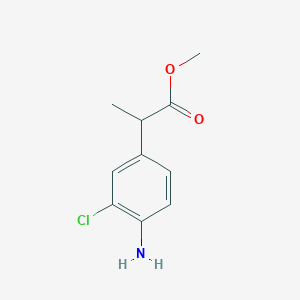
methyl 2-(4-amino-3-chlorophenyl)propanoate
Descripción general
Descripción
methyl 2-(4-amino-3-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloro group and an amino group attached to a phenyl ring, which is further connected to a propionate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3-chlorophenyl)propanoate typically involves the esterification of 3-chloro-4-aminophenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(4-amino-3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
methyl 2-(4-amino-3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-amino-3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha-(3-chloro-4-nitrophenyl)propionate: Similar structure but with a nitro group instead of an amino group.
Methyl alpha-(3-bromo-4-aminophenyl)propionate: Similar structure but with a bromo group instead of a chloro group.
Methyl alpha-(3-chloro-4-hydroxyphenyl)propionate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
methyl 2-(4-amino-3-chlorophenyl)propanoate is unique due to the presence of both chloro and amino groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 2-(4-amino-3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(10(13)14-2)7-3-4-9(12)8(11)5-7/h3-6H,12H2,1-2H3 |
Clave InChI |
FIXQKXUNWRZJSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
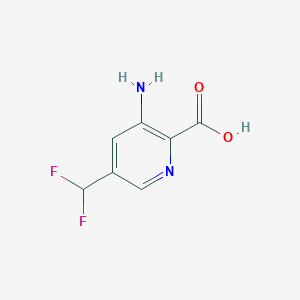
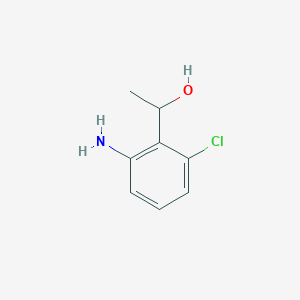
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol](/img/structure/B8760403.png)
